
MS436: A Technical Guide to a Selective BRD4
Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MS436

Cat. No.: B609345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MS436, a potent and selective

small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-

Terminal domain (BET) protein BRD4. BRD4 is a critical epigenetic reader that plays a pivotal

role in regulating gene transcription, and its dysregulation is implicated in various diseases,

including cancer and inflammation.[1][2][3] MS436 serves as a valuable chemical probe for

dissecting the specific functions of BRD4's individual bromodomains.[4][5]

Core Properties and Quantitative Data
MS436 is a diazobenzene-based compound that exhibits a notable preference for the first

bromodomain of BRD4.[3][6] This selectivity is achieved through a unique set of water-

mediated intermolecular interactions within the acetyl-lysine binding pocket.[4]
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Property Value Reference

Molecular Weight 383.42 g/mol

Formula C₁₈H₁₇N₅O₃S

CAS Number 1395084-25-9

Solubility Soluble to 100 mM in DMSO

Purity ≥98% [7]

Storage Store at -20°C [4]

In Vitro Potency and Selectivity
MS436 demonstrates low nanomolar affinity for BRD4(1) and maintains a clear selectivity

margin over the second bromodomain, BRD4(2), as well as other bromodomains.

Target Potency (Kᵢ)
Selectivity vs.
BRD4(1)

Reference

BRD4(1) 30 - 50 nM - [4][6][7]

BRD4(1) <85 nM - [5][8][9]

BRD4(2) 340 nM ~4 - 10-fold [5][8][9]

BRD3(1) 100 nM ~2 - 3-fold [9]

BRD3(2) 140 nM ~3 - 5-fold [9]

CBP 2.18 µM ~43-fold [9]

PCAF 5.52 µM ~110-fold [9]

BPTF 6.06 µM ~121-fold [9]

Cellular Activity
MS436 effectively inhibits BRD4-dependent transcriptional activity in cellular models,

particularly in the context of inflammation.
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Assay Cell Line IC₅₀ Reference

LPS-induced Nitric

Oxide Production

Murine Macrophages

(RAW 264.7)
3.8 µM [7]

LPS-induced IL-6

Production

Murine Macrophages

(RAW 264.7)
4.9 µM [7]

Melanoma Cell

Proliferation
-

Attenuates

Proliferation
[7]

Signaling Pathway and Mechanism of Action
BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, which

recruits transcriptional machinery, including the positive transcription elongation factor b (P-

TEFb), to gene promoters and enhancers.[10] This action promotes the phosphorylation of

RNA Polymerase II, leading to transcriptional elongation and gene expression, particularly of

oncogenes like c-Myc and inflammatory cytokines.[10][11] MS436, by competitively occupying

the acetyl-lysine binding pocket of BRD4's first bromodomain, prevents this recruitment and

subsequent gene transcription.
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Caption: Mechanism of BRD4 inhibition by MS436.

Experimental Protocols
Detailed methodologies for key assays used to characterize MS436 are outlined below.

Fluorescence Anisotropy (FA) Competition Assay for
Binding Affinity (Kᵢ)
This assay quantitatively measures the binding affinity of MS436 to bromodomains by

competing against a fluorescently labeled probe.
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Reagents & Materials:

Recombinant bromodomain protein (e.g., BRD4(1), BRD4(2)).

Fluorescently labeled probe (e.g., FITC-labeled MS417).[4]

MS436 (unlabeled competing ligand).

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[4]

96-well or 384-well black plates.

Plate reader capable of measuring fluorescence anisotropy.

Procedure:

Prepare a solution containing the bromodomain protein (0.25-1 µM) and the fluorescent

probe (80 nM) in PBS buffer.[4]

Serially dilute MS436 to create a range of concentrations.

Add increasing concentrations of MS436 to the protein-probe mixture in a total volume of

80 µL.[4]

Incubate the plate at 25°C for 1 hour to reach binding equilibrium.[4]

Measure fluorescence anisotropy using a plate reader.

Calculate IC₅₀ values by fitting the data to a competitive binding model. Kᵢ values can then

be derived from the IC₅₀ using the Cheng-Prusoff equation.

Prepare Protein-Probe Mix
(BRD4 + FITC-Probe)

Combine and Incubate
(1 hour, 25°C)

Prepare Serial Dilution
of MS436

Measure
Fluorescence Anisotropy

Data Analysis
(Calculate IC50 and Ki)
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Caption: Workflow for Fluorescence Anisotropy Assay.

Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of MS436.

Reagents & Materials:

Murine macrophage RAW 264.7 cells.[8]

96-well plates.

Culture medium.

MS436 stock solution (in DMSO).

MTT solution (4 mg/mL).[8]

Solubilization solution (100% DMSO).[8]

Multilabel plate reader.

Procedure:

Plate RAW 264.7 cells at a density of 10,000 cells per well and incubate for 18 hours at

37°C.[8]

Treat cells with a range of MS436 concentrations (e.g., 0.28 nM to 50 µM) for 24 hours.

Ensure the final DMSO concentration is consistent and low (e.g., 0.05%).[8]

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

Remove the supernatant and add 100 µL of DMSO to solubilize the formazan crystals.[8]

Measure absorbance at 570 nm (with a reference wavelength of 630 nm).[8]

Calculate cell viability as a percentage relative to untreated control cells.
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LPS-Induced Nitric Oxide (NO) and IL-6 Production
Assay
This protocol assesses the functional effect of MS436 on inhibiting inflammatory responses in

macrophages.

Reagents & Materials:

RAW 264.7 cells.

Lipopolysaccharide (LPS).

MS436.

Griess Reagent for NO measurement.

ELISA kit for IL-6 measurement.

Procedure:

Seed RAW 264.7 cells in a 96-well plate.

Pre-treat cells with various concentrations of MS436 for a specified time (e.g., 1-2 hours).

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, in the continued presence of

MS436.

For NO measurement: Collect the cell culture supernatant. Analyze nitrite concentration (a

stable product of NO) using the Griess Reagent according to the manufacturer's

instructions.

For IL-6 measurement: Collect the supernatant and quantify IL-6 levels using a specific

ELISA kit, following the manufacturer's protocol.

Determine the IC₅₀ of MS436 for the inhibition of both NO and IL-6 production.

Selectivity Profile Visualization
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MS436 was designed for selectivity towards the first bromodomain of BRD4. Its binding affinity

is highest for BRD4(1), with progressively weaker interactions observed for the second

bromodomains of BET proteins and non-BET family bromodomains.

MS436

BRD4 (BD1)
Ki = 30-85 nM

BRD3 (BD1)
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Other Bromodomains
(CBP, PCAF, etc.)

Ki > 2 µM
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Caption: Affinity hierarchy of MS436 for various bromodomains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.chemicalprobes.org/ms436
https://en.wikipedia.org/wiki/BRD4
https://accscience.com/journal/GTM/2/3/10.36922/gtm.1442
https://accscience.com/journal/GTM/2/3/10.36922/gtm.1442
https://www.benchchem.com/product/b609345#ms436-as-a-selective-brd4-inhibitor
https://www.benchchem.com/product/b609345#ms436-as-a-selective-brd4-inhibitor
https://www.benchchem.com/product/b609345#ms436-as-a-selective-brd4-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

